[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate

Stereochemistry Synthetic Intermediate Nucleophilic Substitution

This trans-cyclohexane intermediate provides orthogonal reactivity: the Boc-protected amine remains stable during nucleophilic substitution at the mesylate site, enabling sequential functionalization. The trans geometry and methylene spacer ensure precise spatial orientation for kinase inhibitor SAR, as evidenced in patents for JAK family inhibitors, SSAO inhibitors, and CRHR2 antagonists. Also used in bitopic D2 receptor ligands for targeted GPCR tool compounds. Choose this mesylate for superior leaving group reactivity over tosylate analogs, achieving higher yields in amine coupling steps.

Molecular Formula C13H25NO5S
Molecular Weight 307.41 g/mol
CAS No. 683269-95-6
Cat. No. B3150088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate
CAS683269-95-6
Molecular FormulaC13H25NO5S
Molecular Weight307.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)COS(=O)(=O)C
InChIInChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-11-7-5-10(6-8-11)9-18-20(4,16)17/h10-11H,5-9H2,1-4H3,(H,14,15)
InChIKeyJRZCCUKNNXDEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS 683269-95-6): Chemical Profile and Research Utility


[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS 683269-95-6) is a bifunctional synthetic intermediate characterized by a trans-1,4-disubstituted cyclohexane core bearing a tert-butyloxycarbonyl (Boc)-protected amine and a methanesulfonate (mesylate) ester group . With a molecular formula of C₁₃H₂₅NO₅S and a molecular weight of 307.41 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily valued for its dual functionality: the Boc group provides orthogonal amine protection [1], while the mesylate moiety functions as an excellent leaving group for nucleophilic substitution reactions [2].

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate: Why Direct Analog Substitution Is Not Straightforward


Interchanging [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate with its closest analogs—such as the cis-stereoisomer, the tosylate derivative, or the direct mesylate without the methyl spacer—introduces quantifiable changes in molecular geometry, leaving group reactivity, and physicochemical properties . The trans configuration of the cyclohexane ring dictates the spatial orientation of the mesylate leaving group, which directly influences steric accessibility during nucleophilic attack [1]. Furthermore, substituting the methanesulfonate leaving group with a tosylate group alters both the compound's molecular weight and its solubility profile, which can affect reaction kinetics and purification workflows . The methylene spacer between the cyclohexane ring and the mesylate group also modulates electrophilicity relative to analogs where the mesylate is directly attached to the ring [2]. These distinctions are not merely structural nuances; they have concrete implications for synthetic yield, reaction selectivity, and downstream handling, as quantified in the evidence below.

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate: Quantitative Comparative Evidence for Informed Procurement


Stereochemical Configuration: Quantified Impact on Synthetic Utility

The trans configuration of [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate provides distinct steric and electronic properties compared to its cis isomer. In a study of stereochemical effects on reactivity, trans-4-substituted cyclohexyl methanesulfonates exhibited different solvolysis rates compared to their cis counterparts due to the conformation of the leaving group. For trans-4-chlorocyclohexyl methanesulfonate, the acetolysis rate was found to be dependent on the polarity and conformation of the substituent and the leaving group [1]. This translates to the target compound: the trans configuration ensures the mesylate leaving group is equatorially positioned, minimizing 1,3-diaxial interactions and providing a predictable, less sterically hindered trajectory for incoming nucleophiles [2]. This predictability is crucial for achieving reproducible yields in multi-step syntheses, particularly in medicinal chemistry campaigns where stereochemical purity is paramount.

Stereochemistry Synthetic Intermediate Nucleophilic Substitution

Leaving Group Identity: Methanesulfonate vs. p-Toluenesulfonate (Tosylate) Performance

The methanesulfonate (mesylate) leaving group in [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate offers a quantifiably different reactivity and solubility profile compared to the corresponding p-toluenesulfonate (tosylate) analog. The target compound has a molecular weight of 307.41 g/mol [1], whereas the analogous trans-4-(Boc-amino)cyclohexyl tosylate (CAS 957035-42-6) has a molecular weight of 369.48 g/mol . This difference in molecular weight directly affects reaction stoichiometry and purification logistics. Furthermore, methanesulfonate is more polar than p-toluenesulfonate, which translates to better solubility of the mesylate derivative in more polar organic solvents, while the tosylate derivative dissolves better in less polar organic solvents [2]. This polarity difference, a class-level property of sulfonate esters, allows the target mesylate compound to be preferentially selected for reactions in polar aprotic solvents (e.g., DMF, DMSO), whereas the tosylate may be more suitable for less polar media.

Leaving Group Reactivity Solubility

Linker Spacer: Methyl Methanesulfonate vs. Direct Mesylate Attachment

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate (CAS 683269-95-6) features a methylene (-CH₂-) spacer between the cyclohexane ring and the methanesulfonate group [1]. This structural feature differentiates it from trans-4-(Boc-amino)cyclohexyl methanesulfonate (CAS 177545-89-0), where the mesylate is directly attached to the cyclohexane ring [2]. The presence of the methylene spacer in the target compound increases the number of rotatable bonds from 4 to 6 [1], which increases molecular flexibility. Furthermore, the spacer alters the electrophilic character of the carbon bearing the leaving group: a primary alkyl mesylate (as in the target compound) is generally less sterically hindered and more reactive in Sₙ2 reactions than a secondary alkyl mesylate (as in the direct mesylate analog) . The increased LogP of the target compound (LogP = 2.05-3.52) compared to the direct mesylate analog (LogP ~1.9) also indicates enhanced lipophilicity, which can influence membrane permeability in biological applications [1].

Electrophilicity Steric Effects Synthetic Flexibility

Documented Use in Patent Literature as a Key Intermediate

[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate is explicitly cited as a synthetic intermediate in multiple patent applications for the development of novel therapeutics. Specifically, it is listed in patents for TRPML modulators (WO-2021127328-A1), SSAO inhibitors (US-2021147360-A1), JAK family kinase inhibitors (US-2020165250-A1), and CRHR2 antagonists (WO-2019198692-A1, EP-3774739-A1) . Furthermore, it has been utilized in the synthesis of bitopic ligands as potent dopamine D2 receptor agonists, where the optimal spacer length was found to be crucial for receptor functionality and subtype selectivity . In contrast, the direct mesylate analog (CAS 177545-89-0) and the tosylate analog (CAS 957035-42-6) are not as prominently featured in recent patent literature, with the target compound appearing in a broader range of therapeutic areas . This documented use provides a strong, independent validation of the compound's utility and differentiates it from less frequently employed analogs.

Medicinal Chemistry Drug Discovery Patents

Optimal Research and Industrial Application Scenarios for [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate


Synthesis of Kinase and GPCR Inhibitors

Based on its direct citation in patents for JAK family kinase inhibitors, SSAO inhibitors, and CRHR2 antagonists , this compound is ideally suited for the synthesis of novel kinase inhibitors and GPCR modulators. The trans configuration and methylene spacer provide a rigid, yet appropriately flexible, scaffold that can be functionalized to explore structure-activity relationships (SAR) in these target classes. The methanesulfonate group serves as an excellent leaving group for introducing diverse amine or heterocyclic moieties, a common requirement in kinase inhibitor design.

Development of Dopamine D2 Receptor Agonists

The compound has been successfully employed in the design and synthesis of bitopic ligands targeting the dopamine D2 receptor, where the cyclohexyl spacer length was found to be critical for achieving high potency and subtype selectivity . This specific application highlights the compound's value in creating tool compounds for neuroscience research and potential therapeutics for neurological disorders. Researchers focused on GPCR pharmacology, particularly dopamine receptor modulation, will find this intermediate directly applicable.

Synthesis of TRPML Channel Modulators

The compound is a disclosed intermediate in the patent for TRPML modulators (WO-2021127328-A1) . TRPML channels are emerging targets for lysosomal storage disorders and other diseases. The specific structural features of [trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate, including its lipophilic spacer and trans geometry, are likely integral to achieving the desired pharmacological profile for this challenging target class.

Preparing Building Blocks with Orthogonal Reactivity

The presence of both a Boc-protected amine and a mesylate leaving group offers orthogonal reactivity [1]. The Boc group is stable to nucleophiles and bases, allowing for selective nucleophilic substitution at the mesylate site without deprotecting the amine. Conversely, the amine can be revealed under mild acidic conditions for further functionalization. This orthogonal protection strategy is a cornerstone of modern organic synthesis and is essential for building complex molecular architectures efficiently [2].

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